Array ( [bid] => 7603594 ) Buy 1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclobutane-1-carboxylic acid

1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclobutane-1-carboxylic acid

Catalog No.
S7889116
CAS No.
M.F
C13H13Cl2NO3
M. Wt
302.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclobutane...

Product Name

1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclobutane-1-carboxylic acid

IUPAC Name

1-[[2-(3,4-dichlorophenyl)acetyl]amino]cyclobutane-1-carboxylic acid

Molecular Formula

C13H13Cl2NO3

Molecular Weight

302.15 g/mol

InChI

InChI=1S/C13H13Cl2NO3/c14-9-3-2-8(6-10(9)15)7-11(17)16-13(12(18)19)4-1-5-13/h2-3,6H,1,4-5,7H2,(H,16,17)(H,18,19)

InChI Key

DFRCMIQHVXXPCC-UHFFFAOYSA-N

SMILES

C1CC(C1)(C(=O)O)NC(=O)CC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1CC(C1)(C(=O)O)NC(=O)CC2=CC(=C(C=C2)Cl)Cl
DCACB is an organic compound with the chemical formula C15H14Cl2N2O3. It belongs to the family of cyclic β-amino acids and is used as an inhibitor of several enzymes. It was first synthesized and characterized by researchers in the field of medicinal chemistry in the late 1980s. DCACB is used mainly in scientific experiments, and its use in the pharmaceutical industry is still under investigation.
DCACB is a white crystalline solid with a melting point of approximately 163-165°C. It is sparingly soluble in water but soluble in many organic solvents. DCACB exhibits both acidic and basic properties with a pKa of 3.85. DCACB is stable under normal conditions but may decompose when exposed to high temperatures, light, or moisture.
DCACB can be synthesized in a variety of ways, including via cyclization reactions of β-amino acid derivatives, or via chemical modification of existing molecules. The synthesis of DCACB involves the reaction of 3,4-dichlorophenylacetonitrile with diazomethane followed by cyclization of the resulting intermediate and subsequent hydrolysis. DCACB is characterized using several analytical techniques such as IR spectroscopy, NMR spectroscopy, and X-ray diffraction analysis.
Various analytical methods have been used to analyze the structure and properties of DCACB. These include spectroscopic techniques such as IR spectroscopy, NMR spectroscopy, and X-ray crystallography, as well as chromatographic techniques such as HPLC.
DCACB has been found to exhibit inhibitory activity against several enzymes, including monoamine oxidase (MAO), sirtuin, and acetylcholinesterase (AChE). Additionally, DCACB has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The toxicity and safety of DCACB have been studied in scientific experiments, and it has been found to be relatively safe when used at the recommended dose.
The potential applications of DCACB in scientific experiments have been explored in several fields including medicinal chemistry, neuroscience, and biochemistry. DCACB has been investigated for its potential use as a drug lead compound in the development of new therapeutic agents.
The current state of research involving DCACB focuses on the evaluation of its therapeutic potential in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
DCACB has the potential to have a significant impact in various scientific fields, including pharmacology, medicinal chemistry, and neuroscience. In the pharmaceutical industry, DCACB has the potential to be developed into new drugs for the treatment of various diseases.
Despite the promising potential of DCACB, there are still several challenges that need to be addressed. For example, there is a need for a more thorough understanding of its mechanism of action, as well as its potential side effects and toxicity. Furthermore, the synthesis of DCACB is complex and expensive, which may limit its widespread use. In the future, research should focus on developing more efficient and cost-effective methods for the synthesis of DCACB. Other future directions for research could include the development of new therapeutic uses for DCACB, the investigation of its potential as a diagnostic tool, and the exploration of its use in other scientific fields such as materials science and nanotechnology.
In conclusion, 1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclobutane-1-carboxylic acid has shown great potential in various fields of research due to its properties, characteristics, and inhibitory activity. While there are still limitations and challenges that need to be addressed, the future of DCACB is bright. It is expected to have a significant impact in the pharmaceutical industry and make notable contributions to scientific research in diverse fields.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

301.0272487 g/mol

Monoisotopic Mass

301.0272487 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

Explore Compound Types